

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Si-H Insertion Reactions with Phenylsilane

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Compound of Interest

Compound Name: Phenylsilane

Cat. No.: B129415

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Introduction

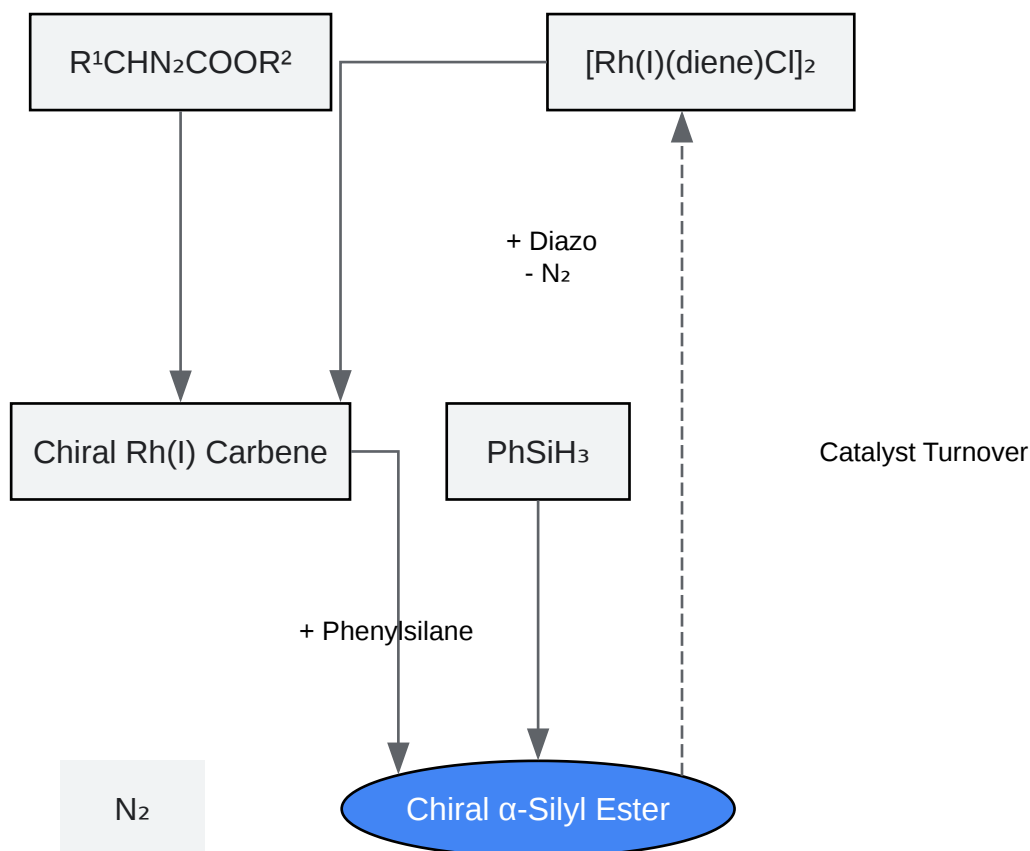
Rhodium-catalyzed asymmetric silicon-hydrogen (Si-H) insertion reactions represent a powerful and atom-economical method for the synthesis of chiral organosilanes. These valuable compounds are pivotal intermediates in organic synthesis, finding applications in medicinal chemistry, materials science, and as chiral auxiliaries. This document provides detailed application notes and experimental protocols for rhodium(I) and rhodium(II)-catalyzed asymmetric Si-H insertion reactions with **phenylsilane**, utilizing various carbene precursors.

Rhodium(I)-Catalyzed Asymmetric Si-H Insertion of Diazoesters

Rhodium(I) complexes, particularly those featuring chiral diene ligands, have proven to be highly effective catalysts for the enantioselective insertion of carbenoids derived from diazoesters into the Si-H bond of **phenylsilane**. These reactions typically proceed under mild conditions with high enantioselectivity.^[1]

Reaction Principle

The catalytic cycle is initiated by the reaction of the Rh(I) complex with a diazoester to form a chiral rhodium carbene intermediate. This intermediate then undergoes a concerted insertion into the Si-H bond of **phenylsilane**, leading to the formation of the chiral α -silyl ester with high enantiomeric excess (ee).



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Caption: Catalytic cycle for Rh(I)-catalyzed Si-H insertion.

Quantitative Data Summary

The following table summarizes the results for the Rh(I)-catalyzed asymmetric Si-H insertion of various diazoesters with **phenylsilane**.

Entry	Diazoester (R ¹)	Product	Yield (%)	ee (%)
1	Phenyl	Ethyl 2-phenyl-2-(phenylsilyl)acetate	85	96
2	4-Methoxyphenyl	Ethyl 2-(4-methoxyphenyl)-2-(phenylsilyl)acetate	82	97
3	4-Chlorophenyl	Ethyl 2-(4-chlorophenyl)-2-(phenylsilyl)acetate	88	95
4	2-Naphthyl	Ethyl 2-(2-naphthyl)-2-(phenylsilyl)acetate	75	98
5	Methyl	Ethyl 2-(phenylsilyl)propanoate	65	92

Experimental Protocol: General Procedure for Rh(I)-Catalyzed Asymmetric Si-H Insertion

Materials:

- [Rh(diene)Cl]₂ (chiral diene ligand, e.g., (R)-BINAP based diene) (1.5 mol%)
- Diazoester (0.1 mmol, 1.0 equiv)
- **Phenylsilane** (0.15 mmol, 1.5 equiv)
- Anhydrous dichloromethane (DCM) (1.0 mL)

- Inert atmosphere (Argon or Nitrogen)

Procedure:

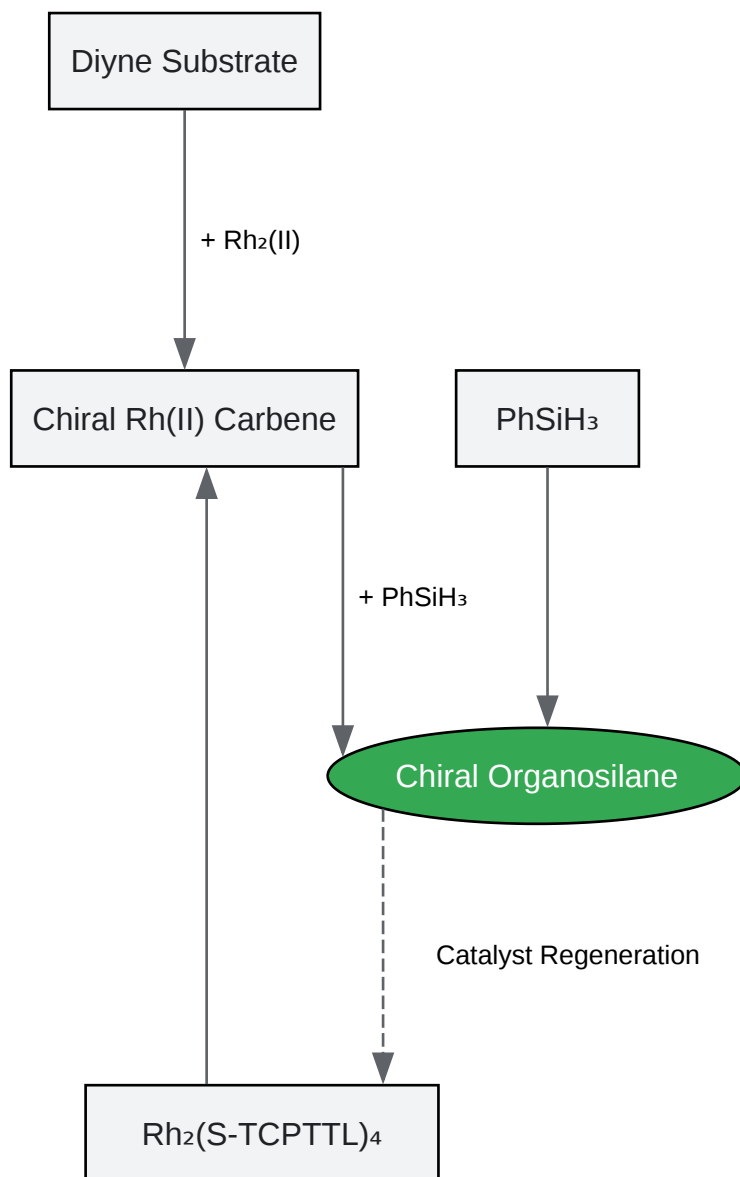
- To an oven-dried Schlenk tube under an inert atmosphere, add the rhodium(I) catalyst.
- Add anhydrous DCM to dissolve the catalyst.
- Add **phenylsilane** to the solution.
- Slowly add the diazoester to the reaction mixture at room temperature over a period of 1 hour using a syringe pump.
- Stir the reaction mixture at room temperature for 8-12 hours, monitoring the reaction progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired chiral α -silyl ester.
- Determine the enantiomeric excess of the product by chiral HPLC analysis.

Rhodium(II)-Catalyzed Asymmetric Si-H Insertion of Carbenes from Diynes

Dirhodium(II) carboxylate complexes are highly effective catalysts for Si-H insertion reactions. Chiral dirhodium(II) catalysts, such as $\text{Rh}_2(\text{S-TCPTTL})_4$, can facilitate the asymmetric insertion of rhodium carbenes generated from diynes into the Si-H bond of **phenylsilane**. This method provides access to structurally diverse chiral organosilanes.

Reaction Principle

The reaction proceeds through the formation of a rhodium carbene intermediate from a diyne substrate. This intermediate then undergoes an enantioselective Si-H insertion with **phenylsilane** to yield the chiral organosilane product.



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Caption: Rh(II)-catalyzed asymmetric Si-H insertion workflow.

Quantitative Data Summary

The following table summarizes the results for the $\text{Rh}_2(\text{S-TCPTTL})_4$ -catalyzed asymmetric Si-H insertion of a model diyne with various silanes, including **phenylsilane**.

Entry	Silane	Product	Yield (%)	ee (%)
1	Phenylsilane	Fused Dihydropyridine Derivative	80	>99
2	Phenylmethylsilane	Fused Dihydropyridine Derivative	98	97
3	Diphenylsilane	Fused Dihydropyridine Derivative	75	95
4	Naphthylphenylsilane	Fused Dihydropyridine Derivative	68	98

Experimental Protocol: General Procedure for Rh(II)-Catalyzed Asymmetric Si-H Insertion

Materials:

- Rh₂(S-TCPTTL)₄ (0.5 mol%)
- Diynal substrate (0.1 mmol, 1.0 equiv)
- **Phenylsilane** (0.5 mmol, 5.0 equiv)
- Anhydrous toluene (1.0 mL)
- Inert atmosphere (Nitrogen)

Procedure:

- In an oven-dried Schlenk tube under a nitrogen atmosphere, dissolve the diynal substrate in anhydrous toluene (0.8 mL).
- Add **phenylsilane** to the solution.

- In a separate vial, dissolve $\text{Rh}_2(\text{S-TCPTTL})_4$ in anhydrous toluene (0.2 mL) and add this catalyst solution to the Schlenk tube.
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction by TLC for the disappearance of the starting material.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain the chiral organosilane product.
- Determine the enantiomeric excess by chiral HPLC analysis.

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References

- 1. pubs.acs.org [pubs.acs.org]
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